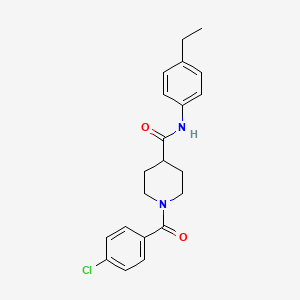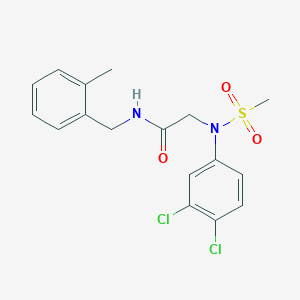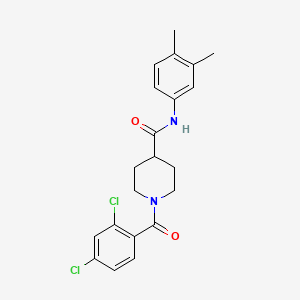
1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide
説明
1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide, also known as CEP-33779, is a small-molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. CEP-33779 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and inflammatory diseases.
作用機序
1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide targets the JAK2-STAT3 signaling pathway, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. JAK2 and STAT3 are both proteins that play important roles in this pathway. JAK2 is a tyrosine kinase that phosphorylates STAT3, leading to its activation and subsequent translocation to the nucleus, where it regulates gene expression.
This compound inhibits JAK2 and STAT3 by binding to their respective domains and preventing their interaction. This leads to the inhibition of downstream signaling and the subsequent inhibition of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines in response to various stimuli.
In vivo studies have also shown that this compound has anticancer and anti-inflammatory effects. This compound has been shown to reduce tumor growth in mouse models of breast and pancreatic cancer, as well as reduce inflammation in mouse models of inflammatory bowel disease and arthritis.
実験室実験の利点と制限
One of the advantages of using 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide in lab experiments is that it is a small-molecule inhibitor that can be easily synthesized and purified. In addition, this compound has been shown to have high selectivity for JAK2 and STAT3, which reduces the likelihood of off-target effects.
One of the limitations of using this compound in lab experiments is that it has relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, this compound has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide. One area of research is the development of more potent and selective inhibitors of the JAK2-STAT3 signaling pathway. Another area of research is the investigation of the mechanisms underlying the anticancer and anti-inflammatory effects of this compound.
In addition, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a therapeutic agent for cancer and inflammatory diseases. This includes studies on the pharmacokinetics and pharmacodynamics of this compound, as well as studies on its potential side effects and drug interactions.
科学的研究の応用
1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer and inflammatory diseases. In vitro studies have demonstrated that this compound inhibits the growth and survival of various cancer cell lines, including breast, prostate, and pancreatic cancer. In vivo studies have also shown that this compound reduces tumor growth in mouse models of breast and pancreatic cancer.
In addition to its anticancer properties, this compound has also been shown to have anti-inflammatory effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to various stimuli. In vivo studies have also shown that this compound reduces inflammation in mouse models of inflammatory bowel disease and arthritis.
特性
IUPAC Name |
1-(4-chlorobenzoyl)-N-(4-ethylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-2-15-3-9-19(10-4-15)23-20(25)16-11-13-24(14-12-16)21(26)17-5-7-18(22)8-6-17/h3-10,16H,2,11-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQRPZOUQYSIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethylglycinamide](/img/structure/B3480431.png)
![methyl 3-({N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-4-methylbenzoate](/img/structure/B3480433.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine](/img/structure/B3480440.png)
![2-[4-(4-hydroxy-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenoxy]acetamide](/img/structure/B3480456.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-di-2-furyl-6-quinoxalinyl)urea](/img/structure/B3480464.png)
![1-(2,3-dichlorophenyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3480467.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3480475.png)
![ethyl 4-[({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3480492.png)
![N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480496.png)
![N-[4-(benzyloxy)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide](/img/structure/B3480499.png)

![N-(2-chlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480516.png)
![N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480517.png)
